3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form an intermediate, which is then cyclized to yield the desired compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits distinct chemical properties and applications.
Uniqueness
3-(4-chlorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H10ClN3OS |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-8-6-12(7-9-13)16-19-20-17-21(16)15(22)10-14(23-17)11-4-2-1-3-5-11/h1-10H |
InChI Key |
YGEZINOAUPOHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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